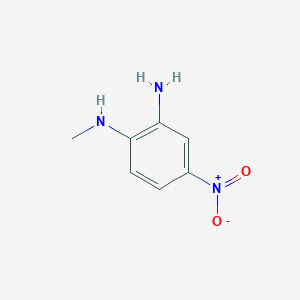
8-Bromo-2',3',5'-tri-O-acetyladenosine
説明
8-Bromo-2’,3’,5’-tri-O-acetyladenosine is a potent and selective inhibitor used to study the role of adenosine receptors in various diseases, such as cancer, cardiovascular disorders, and inflammatory conditions . It has the ability to modulate adenosine signaling pathways .
Synthesis Analysis
The synthesis of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine involves the reaction of the compound with Pt(PPh 3) 4 by C8−Br oxidative addition, yielding complex 1, with a Pt II centre bonded to C-8 and an unprotonated N7 . Complex 1 reacted at N7 with HBF 4 or methyl iodide, yielding protic carbene 2 or methyl carbene 3, respectively .Molecular Structure Analysis
The molecular formula of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine is C16H18BrN5O7 . The compound has a molecular weight of 472.25 .Physical And Chemical Properties Analysis
8-Bromo-2’,3’,5’-tri-O-acetyladenosine has a boiling point of 635ºC at 760mmHg and a melting point of >163°C (dec.) . Its density is 1.85g/cm3 . The compound is soluble in chloroform and DMSO .科学的研究の応用
Organometallic Chemistry
8-Bromo-2’,3’,5’-tri-O-acetyladenosine: is used in the synthesis of platinum (II) N-heterocyclic carbene complexes . These complexes are significant due to their potential applications in medicinal chemistry, such as the development of new anticancer agents. The reaction with Pt(PPh3)4 leads to the formation of a complex with a PtII center bonded to C-8 of the adenosine derivative.
Medicinal Chemistry
The compound serves as a precursor for the creation of organometallic nucleosides . These nucleosides can be functionalized to improve their biological activity, which is a promising strategy for enhancing the therapeutic profile of nucleoside drugs.
Biological Activity Enhancement
By modifying the 8-Bromo-2’,3’,5’-tri-O-acetyladenosine molecule, researchers can potentially increase the biological activity of drugs . This is particularly relevant in the search for new treatments for diseases where current medications are limited by resistance or side effects.
NMR Spectroscopy
The compound is used in NMR spectroscopy to study the cis-influence of various ligands . This is crucial for understanding the electronic environment of metal centers in complexes, which has implications for catalysis and the design of new materials.
Transition Metal Complex Synthesis
It acts as a ligand for the synthesis of transition metal complexes . These complexes have a wide range of applications, including catalysis, which is vital for industrial chemical processes.
Pharmacological Research
DNA Methylation Studies
The compound may be used in the study of DNA methylation , a process that is critical for regulating gene expression and is often altered in cancer .
Catalysis
The modified adenosine derivatives can be utilized in catalytic processes, potentially leading to more efficient and environmentally friendly chemical reactions .
作用機序
Target of Action
The primary target of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine is the adenosine receptors . Adenosine receptors play a crucial role in various diseases, including cancer, cardiovascular disorders, and inflammatory conditions .
Mode of Action
8-Bromo-2’,3’,5’-tri-O-acetyladenosine is a potent and selective inhibitor that modulates adenosine signaling pathways . It interacts with adenosine receptors, leading to changes in the cellular response.
Biochemical Pathways
It is known to modulate adenosine signaling pathways , which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune response.
Pharmacokinetics
It is soluble in chloroform and dmso , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine’s action are largely dependent on the specific adenosine receptor it targets. By modulating adenosine signaling pathways, it can influence a variety of cellular processes, potentially leading to therapeutic effects in diseases such as cancer, cardiovascular disorders, and inflammatory conditions .
Action Environment
The action, efficacy, and stability of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that it may be more effective in certain biological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
特性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCLVNMFELGYPE-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275391 | |
| Record name | Adenosine, 8-bromo-, 2′,3′,5′-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2',3',5'-tri-O-acetyladenosine | |
CAS RN |
31281-86-4 | |
| Record name | Adenosine, 8-bromo-, 2′,3′,5′-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31281-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, 8-bromo-, 2′,3′,5′-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoadenosine 2',3',5'-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 8-bromo-2',3',5'-tri-O-acetyladenosine a useful starting material for synthesizing organometallic compounds?
A1: 8-Bromo-2',3',5'-tri-O-acetyladenosine is a valuable precursor for synthesizing organometallic complexes because of the reactivity of the bromine atom at the C8 position of the purine ring. [, ] This bromine atom can undergo oxidative addition reactions with transition metal complexes like palladium(0) and platinum(0) complexes. [, ] This reaction allows for the direct introduction of a metal center onto the adenosine molecule, creating a platform for developing novel metal-based drugs and catalysts. [, ]
Q2: How does the presence of the ribose moiety in 8-bromo-2',3',5'-tri-O-acetyladenosine and its derivatives affect the properties of the resulting platinum(II) N-heterocyclic carbene complexes?
A2: The ribose moiety in these complexes significantly influences their properties in two main ways. Firstly, the presence of the ribose ring, especially in its deprotected form, enhances the water solubility of the complexes. [] This is crucial for potential biological applications, as it allows for better interaction with biological systems. Secondly, the ribose ring can participate in hydrogen bonding interactions, potentially influencing the complex's overall stability and its interactions with biological targets. []
Q3: How does the coordination of 8-bromo-2',3',5'-tri-O-acetyladenosine to platinum(II) influence the electronic properties of the resulting complexes?
A3: Coordination of 8-bromo-2',3',5'-tri-O-acetyladenosine to platinum(II) leads to the formation of N-heterocyclic carbene complexes with distinct electronic properties. [] Specifically, these complexes exhibit a significant decrease in the ¹JPt,P coupling constant compared to the precursor platinum complexes. [] This decrease, exceeding 300 Hz, indicates a strong cis-influence of the N-heterocyclic carbene ligand compared to the initial azolato ligand. [] This strong cis-influence can potentially impact the reactivity and stability of the resulting platinum(II) complexes, influencing their potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



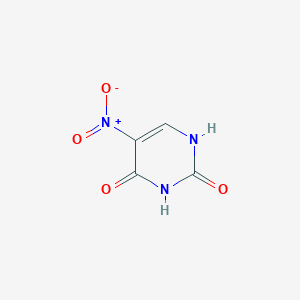


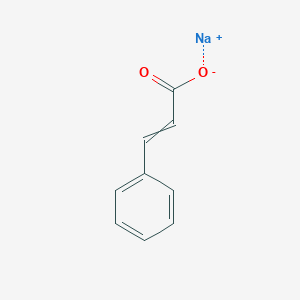
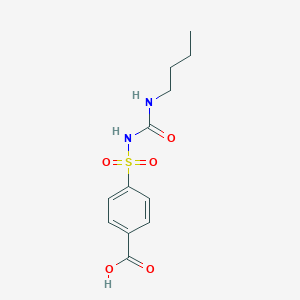



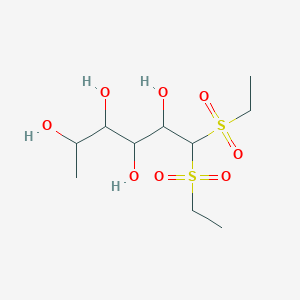
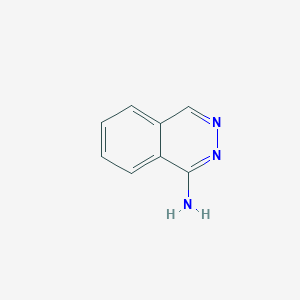
![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

